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Compound of Interest

Compound Name: 2-bromo-N, 6-dimethylaniline

Cat. No.: B15200882

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodological approach for the structural
elucidation of 2-bromo-N,6-dimethylaniline. Due to the absence of publicly available
spectroscopic data for this specific isomer, this document provides a detailed framework of the
necessary analytical techniques. To illustrate the principles of analysis, spectroscopic data for
the closely related isomers, 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline, are
presented and interpreted. The protocols detailed herein are designed to enable researchers to
unambiguously confirm the structure of 2-bromo-N,6-dimethylaniline through a combination
of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals,
agrochemicals, and dyes. The precise determination of their molecular structure is paramount
for ensuring the desired chemical properties and biological activities of the final products. The
target molecule, 2-bromo-N,6-dimethylaniline, is a substituted aromatic amine where the
bromine atom and one methyl group are ortho to the amino group, and the second methyl
group is on the nitrogen atom. The elucidation of its structure relies on a synergistic application
of modern spectroscopic techniques.
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Predicted Physicochemical Properties

While experimental data for 2-bromo-N,6-dimethylaniline is not readily available, its basic
physicochemical properties can be predicted based on its structure and comparison with similar

compounds.
Property Predicted Value / Information
Molecular Formula CsH10BrN
Molecular Weight 200.08 g/mol
CAS Number Not assigned

) Expected to be a liquid or low-melting solid at
Physical State
room temperature.

Solubilit Expected to be soluble in common organic
olubili
Y solvents like chloroform, methanol, and DMSO.

Spectroscopic Data of Related Isomers

To provide a practical context for the analytical methodologies, the following tables summarize
the available spectroscopic data for the related isomers: 2-bromo-N,N-dimethylaniline and 2-
bromo-4,6-dimethylaniline. This data serves as a reference for predicting the expected spectral
features of 2-bromo-N,6-dimethylaniline.

Mass Spectrometry Data of Isomers

Compound Molecular lon (m/z)

Key Fragmentation Peaks
(m/z)

199/201 (M/M+2, due to 7°Br/  184/186 ([M-CHs]*), 120 ([M-

2-bromo-N,N-dimethylaniline )
81Br isotopes) Br]*)

199/201 (M/IM+2, due to 7°Br/  184/186 ([M-CHs]*), 120 ([M-

2-bromo-4,6-dimethylaniline )
81Br isotopes) Br]*)
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Infrared (IR) Spectroscopy Data of 2-bromo-N,N-

dimethylaniline

Wavenumber (cm~?)

Assignment

~3400-3500

N-H stretch (absent in N,N-dimethylated

anilines)
~3050-3100 Aromatic C-H stretch
~2950-2850 Aliphatic C-H stretch (from methyl groups)
~1600, ~1480 Aromatic C=C bending
~1300-1350 C-N stretch
~750 C-Br stretch

'H NMR Spectroscopic Data of Isomers (in CDCI3)
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Chemical Shift

Compound Multiplicity Integration Assignment
(ppm)
2-bromo-N,N- Doublet of
) - ~7.5 (dd) 1H Ar-H
dimethylaniline doublets
Triplet of
~7.2 (td) 1H Ar-H
doublets
Doublet of
~6.9 (dd) 1H Ar-H
doublets
Triplet of
~6.8 (td) 1H Ar-H
doublets
~2.7 (s) Singlet 6H N(CHs)2
2-bromo-4,6-
) » ~7.1(s) Singlet 1H Ar-H
dimethylaniline
~6.8 (s) Singlet 1H Ar-H
~3.9 (br s) Broad singlet 2H NH:2
~2.2 (s) Singlet 3H Ar-CHs
~2.1(s) Singlet 3H Ar-CHs

3C NMR Spectroscopic Data of 2-bromo-N,N-
dimethylaniline (Predicted)
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Chemical Shift (ppm) Assignment
~150 C-N

~133 Ar C-H

~128 Ar C-H

~124 Ar C-H

~120 Ar C-H

~118 C-Br

~45 N(CHs)2

Experimental Protocols

The following are detailed experimental protocols for the structural elucidation of 2-bromo-N,6-
dimethylaniline.

Mass Spectrometry (MS)

e Objective: To determine the molecular weight and isotopic pattern of the molecule.

¢ Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an
electron ionization (EIl) source.

e Method:

o Dissolve a small sample of the compound in a suitable volatile solvent (e.g., methanol or
acetonitrile).

o Introduce the sample into the mass spectrometer via direct infusion or gas
chromatography (GC-MS).

o Acquire the mass spectrum in positive ion mode.

o Expected Results: A molecular ion peak (M*) and an M+2 peak of nearly equal intensity,
characteristic of the presence of a single bromine atom. The high-resolution mass will
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confirm the elemental composition.

Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

e Method:
o For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
o For a solid sample, a KBr pellet can be prepared.
o Acquire the IR spectrum over the range of 4000-400 cm™1,

o Expected Results: Characteristic absorption bands for N-H stretching (if a secondary amine),
aromatic and aliphatic C-H stretching, C=C bending, C-N stretching, and C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Objective: To determine the carbon-hydrogen framework of the molecule.
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).
o Experiments:

o 'H NMR: Provides information about the number of different types of protons, their

chemical environment, and their connectivity.
o 13C NMR: Provides information about the number of different types of carbons.

o 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and
carbons and to fully assign the structure.

e Method:
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o Dissolve ~5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
o Transfer the solution to an NMR tube.

o Acquire the *H, 13C, and 2D NMR spectra.

o Expected Results for 2-bromo-N,6-dimethylaniline:

o 'H NMR: Distinct signals for the N-H proton, the N-methyl protons, the aromatic protons,
and the aromatic methyl protons. The coupling patterns of the aromatic protons will be
crucial for determining the substitution pattern.

o 18C NMR: Resonances for all eight carbons in their unique chemical environments.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown substituted aniline like 2-bromo-N,6-dimethylaniline.
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Synthesis & Purification

Synthesis of
2-bromo-N,6-dimethylaniline

i
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Data Interpretation & Structure Confirmation

Determine Molecular Weight Identify Functional Groups Establish Connectivity
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Final Structure Confirmation

Click to download full resolution via product page
Structure Elucidation Workflow

Conclusion

The structural elucidation of 2-bromo-N,6-dimethylaniline requires a systematic and multi-
faceted analytical approach. By employing mass spectrometry, IR spectroscopy, and a suite of
NMR experiments, a complete and unambiguous structural assignment can be achieved. The
data from related isomers provides a valuable predictive tool for interpreting the spectra of the
target compound. This guide provides the necessary framework for researchers to confidently
undertake the synthesis and characterization of this and other substituted anilines.
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 To cite this document: BenchChem. [A Methodological Guide to the Structure Elucidation of
2-bromo-N,6-dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15200882#structure-elucidation-of-2-bromo-n-6-
dimethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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